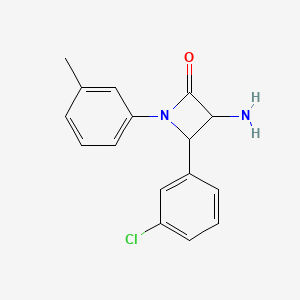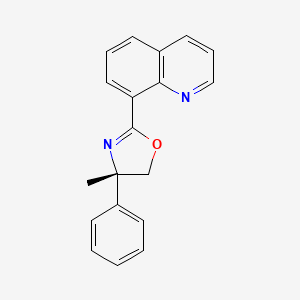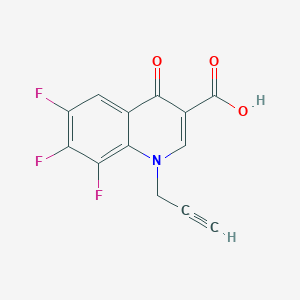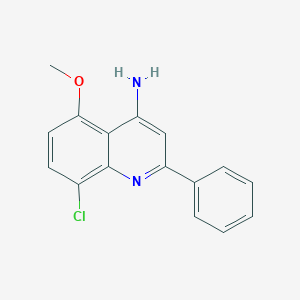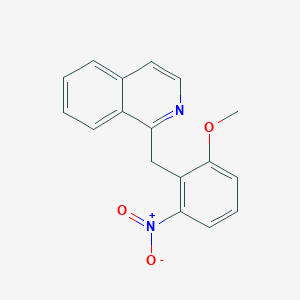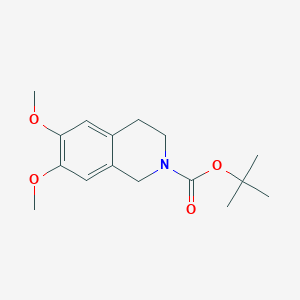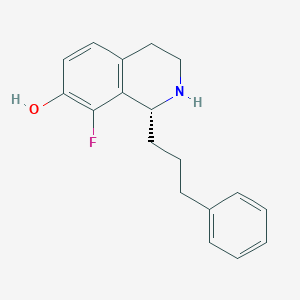![molecular formula C11H13ClN3O2P B11841248 N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide CAS No. 956-94-5](/img/structure/B11841248.png)
N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a phosphoryl group bearing two aziridine rings. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including medicinal chemistry and polymer science, due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with di(aziridin-1-yl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols.
Ring-Opening Reactions: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of more complex structures.
Oxidation and Reduction: The phosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Ring-Opening Reactions: Nucleophiles such as alcohols, amines, or thiols in the presence of acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thio-substituted derivatives.
Ring-Opened Products: Linear or branched amines, alcohols, or thiols.
Oxidized or Reduced Products: Phosphine oxides or phosphines.
科学研究应用
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer agents due to its ability to alkylate DNA.
Polymer Science: Utilized in the synthesis of polyamines through ring-opening polymerization of aziridine rings, which are useful in creating antibacterial and antimicrobial coatings.
Bioconjugation: Employed in the modification of biomolecules due to its reactive aziridine rings, which can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
Material Science: Applied in the development of novel materials with unique properties, such as enhanced mechanical strength or chemical resistance.
作用机制
The mechanism of action of 2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide primarily involves the alkylation of nucleophilic sites on biomolecules. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as amino, hydroxyl, or thiol groups. This alkylation can lead to the cross-linking of DNA or proteins, disrupting their normal function and leading to cell death, which is particularly useful in anticancer applications.
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain aziridine rings and are used in similar applications, such as anticancer agents and bioconjugation.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another compound with a chloro group and nitrogen-containing heterocycles, used in medicinal chemistry.
Uniqueness
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide is unique due to the presence of both a chloro group and two aziridine rings attached to a phosphoryl group. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in different fields of research.
属性
CAS 编号 |
956-94-5 |
|---|---|
分子式 |
C11H13ClN3O2P |
分子量 |
285.66 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide |
InChI |
InChI=1S/C11H13ClN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI 键 |
NVUAFMIGFSGYQF-UHFFFAOYSA-N |
规范 SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2Cl)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



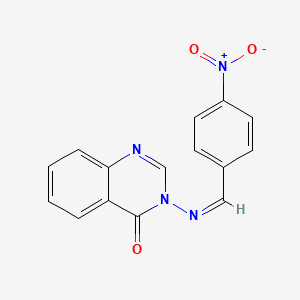
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
